[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate
CAS No.:
Cat. No.: VC16612787
Molecular Formula: C49H54ClN5O10
Molecular Weight: 908.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C49H54ClN5O10 |
|---|---|
| Molecular Weight | 908.4 g/mol |
| IUPAC Name | [(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate |
| Standard InChI | InChI=1S/C49H54ClN5O10/c1-5-6-8-15-33-16-11-12-17-34(33)21-25-42(57)52-37(26-32-18-22-36(56)23-19-32)47(61)54(2)39(28-35-20-24-41(64-4)45(59)44(35)50)48(62)55(3)40(27-31-13-9-7-10-14-31)49(63)65-30-38-46(60)51-29-43(58)53-38/h7-25,37-40,56,59H,5-6,26-30H2,1-4H3,(H,51,60)(H,52,57)(H,53,58)/b15-8-,25-21+/t37-,38-,39+,40+/m1/s1 |
| Standard InChI Key | FAVCPKLIWNVVMG-AGJVLQOFSA-N |
| Isomeric SMILES | CCC/C=C\C1=CC=CC=C1/C=C/C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N(C)[C@@H](CC3=C(C(=C(C=C3)OC)O)Cl)C(=O)N(C)[C@@H](CC4=CC=CC=C4)C(=O)OC[C@@H]5C(=O)NCC(=O)N5 |
| Canonical SMILES | CCCC=CC1=CC=CC=C1C=CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N(C)C(CC3=C(C(=C(C=C3)OC)O)Cl)C(=O)N(C)C(CC4=CC=CC=C4)C(=O)OCC5C(=O)NCC(=O)N5 |
Introduction
Structural Analysis
Molecular Architecture
Pepticinnamine E features a 49-atom backbone with the molecular formula , as determined by PubChem . The structure comprises four principal domains:
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3,6-Dioxopiperazine moiety: A six-membered ring with two ketone groups at positions 3 and 6, contributing to conformational rigidity .
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Chlorinated aromatic system: A 2-chloro-3-hydroxy-4-methoxyphenyl group introduces electron-withdrawing and donating effects, influencing reactivity.
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Unsaturated aliphatic chain: An (E)-configured pent-2-enyl group attached to a phenyl ring enhances hydrophobicity and potential membrane interactions.
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Peptide linkages: Multiple methylamino and propanoyl groups create a branched peptide framework, with stereocenters at C2, C3, and C4 positions .
Table 1: Key Structural Features
Stereochemical Complexity
The compound’s bioactivity is contingent upon its stereochemistry. Critical stereochemical elements include:
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(2R)-3,6-Dioxopiperazin-2-yl: The R-configuration at C2 orients the methyl ester group axially, influencing hydrogen-bonding interactions .
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(E)-3-[2-[(Z)-Pent-1-enyl]phenyl]prop-2-enoyl: The E/Z isomerism in the alkenyl side chain affects spatial positioning relative to the aromatic ring .
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(2S)-3-(2-Chloro-3-hydroxy-4-methoxyphenyl): The S-configuration at C2 ensures proper alignment of the chlorophenol group for target binding.
Synthesis and Biosynthesis
Synthetic Challenges
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Stereocontrol: Achieving precise R/S configurations at six stereocenters necessitates chiral auxiliaries or asymmetric catalysis.
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Convergent assembly: Modular synthesis of the dioxopiperazine, chlorophenol, and enoyl fragments followed by sequential coupling.
Hypothetical Synthetic Strategy
A plausible route involves:
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Fragment preparation:
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Stepwise coupling:
| Intermediate | Role | Key Reaction |
|---|---|---|
| Dioxopiperazine methyl ester | Core scaffold | Cyclodehydration |
| Chlorophenol propanoyl | Electrophilic fragment | Friedel-Crafts acylation |
| Enoyl chloride | Lipid anchor precursor | Wittig reaction |
Biological Activity and Applications
Therapeutic Prospects
While direct pharmacological data are absent, related pyrroloindoles demonstrate:
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (estimated logP = 4.2) due to hydrophobic enoyl and phenyl groups .
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Stability: Susceptible to hydrolysis at the dioxopiperazine and ester linkages under acidic/basic conditions .
Spectroscopic Characteristics
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